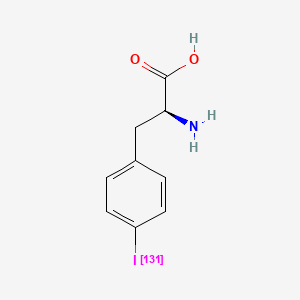
4-(131I)Iodo-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenylalanine I-131 is a radiolabeled amino acid derivative, specifically an iodinated form of phenylalanine. It is characterized by the presence of iodine-131, a radioactive isotope of iodine, attached to the phenyl ring of phenylalanine. This compound is primarily used in the field of nuclear medicine for diagnostic and therapeutic purposes, particularly in the treatment of certain types of cancer, such as glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-131 involves the iodination of phenylalanine. The process typically includes the following steps:
Iodination Reaction: Phenylalanine is reacted with iodine-131 in the presence of an oxidizing agent, such as sodium iodate, to introduce the iodine atom at the para position of the phenyl ring.
Purification: The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Iodophenylalanine I-131 follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including radiochemical purity and specific activity, are strictly monitored to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenylalanine I-131 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Iodine in a higher oxidation state.
Reduction Products: Iodine in a lower oxidation state
Scientific Research Applications
4-Iodophenylalanine I-131 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodophenylalanine I-131 involves its uptake by tumor cells through amino acid transporters, particularly the L-type amino acid transporter 1 (LAT-1). Once inside the cells, the radioactive iodine-131 emits beta particles, causing localized radiation damage to the tumor cells. This leads to the destruction of cancerous cells while minimizing damage to surrounding healthy tissue .
Comparison with Similar Compounds
4-Iodo-L-phenylalanine: A non-radioactive analog used in similar applications but without the therapeutic effects of iodine-131.
3-Iodotyrosine: Another iodinated amino acid used in thyroid studies and treatments.
Iodine-123 labeled compounds: Used for diagnostic imaging due to their favorable imaging properties.
Uniqueness of 4-Iodophenylalanine I-131:
Radioactive Properties: The presence of iodine-131 provides both diagnostic and therapeutic capabilities.
Targeted Action: Its uptake by specific amino acid transporters allows for targeted treatment of tumors.
Combination Therapy: Can be used in conjunction with external radiation therapy to enhance treatment efficacy .
Properties
CAS No. |
76641-05-9 |
|---|---|
Molecular Formula |
C9H10INO2 |
Molecular Weight |
295.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-(131I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10+4 |
InChI Key |
PZNQZSRPDOEBMS-WPUCPVGPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[131I] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















